molecular formula C17H20ClN3O3 B2778153 6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2778153
M. Wt: 349.8 g/mol
InChI Key: UXZAUKKRNYGBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 70458-73-0, molecular weight: 349.81 g/mol, formula: C₁₇H₂₀ClN₃O₃) is a quinolone derivative primarily recognized as a structural impurity in pefloxacin, a fluoroquinolone antibiotic . Its core structure features:

  • A chlorine atom at position 6, distinguishing it from fluoroquinolones (e.g., pefloxacin, which has fluorine at position 6).
  • An ethyl group at position 1 and a 4-methylpiperazine substituent at position 7, critical for DNA gyrase binding and antibacterial activity .
  • A carboxylic acid at position 3, essential for metal ion chelation and target interaction .

It serves as a reference standard in pharmaceutical quality control due to its role in impurity profiling .

Properties

IUPAC Name

6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZAUKKRNYGBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of pefloxacin impurity B involves synthetic routes that typically include the reaction of 1-ethyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-methylpiperazine under specific conditions . The reaction conditions often involve controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Pefloxacin impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce various substituted quinolones .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against a range of Gram-positive and Gram-negative bacteria. Its structural similarity to established fluoroquinolones suggests that it may enhance the efficacy of existing treatments for bacterial infections. Studies have shown that derivatives of this compound can inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Case Study: Synthesis and Evaluation
In a recent study, researchers synthesized various derivatives of 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to evaluate their antibacterial activity. The synthesized compounds were tested against multiple bacterial strains, with some derivatives showing enhanced potency compared to traditional fluoroquinolones .

Research Applications

Laboratory Use
This compound is primarily utilized in laboratory settings for research purposes. It serves as a model compound for studying the mechanisms of action of quinolone antibiotics and the development of new antimicrobial agents. Its ability to act as a scaffold for further chemical modifications makes it valuable in medicinal chemistry research .

Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding its interaction with bacterial enzymes and can guide the design of new derivatives with improved activity and selectivity .

Comparison with Similar Compounds

Key Research Findings

  • Chlorine vs. Fluorine at C6 : The chlorine substituent in the target compound reduces DNA gyrase binding affinity compared to fluorine in pefloxacin, explaining its weaker antibacterial activity .
  • Piperazine Modifications: 4-Methylpiperazine (in the target compound and pefloxacin) enhances lipophilicity and bacterial membrane penetration compared to unsubstituted piperazine (norfloxacin) . Nitroso-piperazine derivatives (e.g., ) exhibit reduced stability due to reactive nitroso groups, limiting therapeutic utility .
  • N1 Substituents :
    • Ethyl (target compound, pefloxacin) balances solubility and target affinity.
    • Cyclopropyl (e.g., difloxacin, ) broadens Gram-positive coverage by improving pharmacokinetic properties .
  • Hybrid Structures: Azole-quinolone hybrids (e.g., ) show enhanced activity against drug-resistant strains by combining dual mechanisms of action .

Biological Activity

6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 70458-73-0) is a synthetic compound known primarily as an impurity of the fluoroquinolone antibiotic norfloxacin. Its structural characteristics and biological activities have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClN3O3, with a molecular weight of 349.81 g/mol. The compound features a quinoline core, which is significant in its biological activity.

PropertyValue
Molecular FormulaC17H20ClN3O3
Molecular Weight349.81 g/mol
CAS Number70458-73-0
SMILESCCN1C=C(C(=O)O)C(=O)c2cc(Cl)c(cc12)N3CCN(C)CC3
IUPAC Name6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in bacterial DNA replication and repair. As a fluoroquinolone derivative, it likely exerts its effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA synthesis and cell division.

Antimicrobial Activity

Research indicates that compounds within the quinolone class exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that derivatives such as 6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact potency against specific strains varies and is influenced by structural modifications.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For example, a study on similar quinolone derivatives reported minimum inhibitory concentrations (MICs) in the low micromolar range against Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the efficacy of several fluoroquinolone derivatives against resistant bacterial strains. The results indicated that compounds structurally similar to 6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo showed enhanced activity against Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating antibiotic-resistant infections.

Toxicity and Side Effects

While the compound shows promise for antimicrobial applications, it is essential to consider its toxicity profile. Fluoroquinolones are known to cause side effects such as gastrointestinal disturbances, central nervous system effects, and potential tendon damage. Further studies are needed to evaluate the safety profile of this specific derivative.

Q & A

Basic: What synthetic strategies are commonly employed to introduce the 4-methylpiperazinyl group into quinolone scaffolds?

Methodological Answer:
The 4-methylpiperazinyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, in fluoroquinolone analogues, the piperazine moiety is coupled to a halogenated intermediate (e.g., 7-chloro or 6-fluoro substituents) under basic conditions. Evidence from analogous syntheses suggests using tertiary amines (e.g., triethylamine) as acid scavengers to facilitate substitution . For instance, in the synthesis of 1-cyclopropyl derivatives, (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate was reacted with ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in the presence of triethylamine to achieve regioselective coupling .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during the ethyl group introduction at position 1?

Methodological Answer:
Ethylation at position 1 often involves alkylation of the quinolone core with ethyl halides or via reductive amination. Byproduct formation (e.g., over-alkylation or isomerization) can be minimized by:

  • Controlled temperature (0–5°C) to reduce side reactions.
  • Stoichiometric precision (e.g., 1.1 equivalents of ethylating agent).
  • Use of aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
    Evidence from fluoroquinolone syntheses highlights that Boc-protected intermediates reduce unwanted nucleophilic attacks, improving yield . For example, tert-butyl groups were cleaved post-coupling using HCl/dioxane to retain the ethyl substituent .

Basic: What analytical techniques are recommended for confirming the stereochemistry of the 4-methylpiperazinyl substituent?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves absolute configuration. For a related compound, SCXRD confirmed triclinic (P1) symmetry with α = 102.99°, β = 96.089°, and γ = 97.392°, providing precise bond angles for the piperazine ring .
  • Nuclear Overhauser Effect (NOE) NMR: Detects spatial proximity of protons. For example, NOE correlations between the ethyl group (position 1) and piperazinyl protons can validate spatial orientation .

Advanced: How can researchers reconcile conflicting data between HPLC purity assays and mass spectrometry (MS) for detecting deschloro impurities?

Methodological Answer:
Discrepancies arise due to:

  • Ion suppression in MS (e.g., matrix effects from carboxylic acid groups).
  • HPLC column selectivity limitations.
    Resolution strategies:
    • Orthogonal methods: Combine reversed-phase HPLC (e.g., C18 column, methanol/0.2 M NaH2PO4 buffer, pH 5.5) with ion-pair LC-MS to enhance detection .
    • Spike-in experiments: Add synthetic deschloro impurities (e.g., desfluoro analogues) to validate retention times and MS fragmentation patterns .

Basic: What role does the chloro substituent at position 6 play in modulating antibacterial activity compared to fluoro analogues?

Methodological Answer:
The chloro group at position 6 enhances electron-withdrawing effects , increasing DNA gyrase/topoisomerase IV binding affinity. Compared to fluoro analogues (e.g., ciprofloxacin), chloro-substituted quinolones exhibit:

  • Higher logP values , improving membrane penetration.
  • Reduced susceptibility to efflux pumps in Gram-negative bacteria.
    Evidence from fluoroquinolone SAR studies suggests chloro derivatives maintain activity against resistant strains with mutated gyrA .

Advanced: What computational methods are suitable for predicting the solvation effects on the carboxylic acid group at position 3?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate solvation free energy (ΔG_solv) using implicit solvent models (e.g., COSMO-RS). For crystalline forms, DFT simulations of hydrogen-bonding networks (e.g., carboxylate⋯piperazine interactions) align with SCXRD data .
  • Molecular Dynamics (MD): Simulate protonation states in physiological pH (e.g., zwitterionic forms) to predict bioavailability. Studies on analogous compounds show carboxylate deprotonation enhances water solubility by 2–3 orders of magnitude .

Basic: How can researchers validate the purity of the compound using pharmacopeial standards?

Methodological Answer:

  • HPLC-UV: Use a validated method with a mobile phase of methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) .
  • Reference standards: Compare retention times with pharmacopeial impurities (e.g., desfluoro or ethylenediamine derivatives) .
  • Limit tests: Set thresholds for related substances (e.g., ≤0.1% for 1-cyclopropyl-6-fluoro-8-methoxy analogues) .

Advanced: What strategies improve the crystalline yield of the compound for X-ray studies?

Methodological Answer:

  • Solvent screening: Use mixed solvents (e.g., DMSO/water or ethanol/ethyl acetate) to induce slow nucleation. For a piperazinyl-quinolone co-crystal, a 2:1 ratio of 4-carboxybenzoate to benzene-1,4-dicarboxylic acid improved crystal packing (V = 1263.5 ų, triclinic P1) .
  • Seeding: Introduce microcrystals of analogous compounds (e.g., 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) to template growth .

Basic: What stability-indicating assays are critical for long-term storage studies?

Methodological Answer:

  • Forced degradation: Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways (e.g., decarboxylation or piperazine ring oxidation) .
  • HPLC-MS: Monitor degradation products like 4-oxo-quinoline derivatives or chloro-to-hydroxy substitutions .

Advanced: How can researchers elucidate the mechanism of resistance mutations affecting the compound’s efficacy?

Methodological Answer:

  • Enzyme inhibition assays: Compare IC50 values against wild-type vs. mutant DNA gyrase (e.g., Ser83Leu mutations in E. coli).
  • Molecular docking: Simulate binding interactions using AutoDock Vina. Chloro substituents at position 6 may reduce affinity for mutated gyrase active sites due to steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.